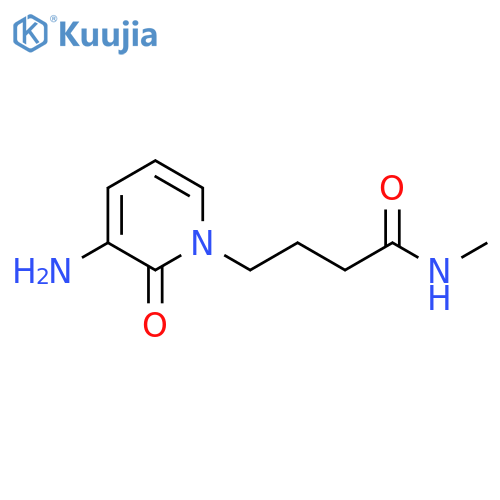Cas no 1343966-14-2 (4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide)

1343966-14-2 structure
商品名:4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyridinebutanamide, 3-amino-N-methyl-2-oxo-
- 4-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylbutanamide
- 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide
- AKOS013204073
- EN300-1106947
- CS-0293919
- 1343966-14-2
-
- インチ: 1S/C10H15N3O2/c1-12-9(14)5-3-7-13-6-2-4-8(11)10(13)15/h2,4,6H,3,5,7,11H2,1H3,(H,12,14)
- InChIKey: WJOPCCBNSLVPNV-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CCCC(NC)=O)C=CC=C1N
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- ふってん: 510.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 16.31±0.46(Predicted)
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106947-5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1106947-10g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1106947-1g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1106947-0.1g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1106947-10.0g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1106947-2.5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1106947-5.0g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1106947-0.05g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1106947-0.25g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1106947-0.5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.5g |
$739.0 | 2023-10-27 |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 関連文献
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
1343966-14-2 (4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 503537-97-1(4-bromooct-1-ene)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
